molecular formula C11H14N2O3S B2749837 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795448-84-8

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2749837
CAS No.: 1795448-84-8
M. Wt: 254.3
InChI Key: FARIJQOCMPVBNN-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that contains both a thiazolidine and a pyrrolidine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has been identified as a novel inhibitor of Protein Tyrosine Phosphatase-1B (PTP1B), an enzyme that plays a crucial role in cellular signal transduction . PTP1B has been recognized as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Cellular Effects

In cellular studies, this compound has shown potential PTP1B inhibitory activity. The optimal active compound can not only improve insulin resistance but also reduce blood sugar levels in diabetic mice. It can also improve glucose tolerance and abnormal blood lipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PTP1B. By inhibiting PTP1B, it can enhance the insulin signaling pathway, thereby improving insulin resistance and reducing blood glucose levels .

Dosage Effects in Animal Models

In animal models, particularly in diabetic mice, the compound has shown significant effects in reducing blood sugar levels and improving glucose tolerance and abnormal blood lipids . Specific dosage effects and potential toxic or adverse effects at high doses are not mentioned in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a pyrrolidine derivative. One common method involves the use of cyclopropanecarbonyl chloride to acylate the pyrrolidine ring, followed by cyclization with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both thiazolidine and pyrrolidine rings, along with the cyclopropanecarbonyl group, allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-3-4-12(5-8)10(15)7-1-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARIJQOCMPVBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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